2-Methoxy-4-nitrobenzaldehyde

Radiochemistry PET Tracer Synthesis Fluorine-18 Labeling

Achieve 83±3% radiochemical yield in nucleophilic 18F-fluorination—outperforming the ortho-substituted regioisomer by 4 absolute percentage points. This precise 2-methoxy-4-nitro substitution pattern is essential for IMPDH inhibitor synthesis (e.g., VX-497) and 5-aryloxazole libraries. Available at production scale (up to 500 kg) via multiple industrial routes, ensuring supply chain resilience. Specify this exact regioisomer for reproducible synthetic outcomes and patent compliance. Ideal for PET radiochemistry and medicinal chemistry labs.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 136507-15-8
Cat. No. B151014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitrobenzaldehyde
CAS136507-15-8
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3
InChIKeyLEBUUZXTHMCZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitrobenzaldehyde (CAS 136507-15-8) Procurement Guide for Research and Industrial Synthesis


2-Methoxy-4-nitrobenzaldehyde (CAS 136507-15-8) is an aromatic aldehyde characterized by a methoxy substituent at the 2-position and a nitro group at the 4-position on the benzene ring [1]. With a molecular weight of 181.15 g/mol and a melting point range of 120–125°C, this compound is commercially available as a pale yellow to yellow crystalline solid or amorphous powder . Its substitution pattern confers a defined electronic profile—the methoxy group acts as an electron-donating substituent while the nitro group serves as a strong electron-withdrawing moiety—which governs its reactivity in nucleophilic aromatic substitution and as a versatile building block in medicinal chemistry [2].

Regioisomeric Differentiation: Why 2-Methoxy-4-nitrobenzaldehyde Cannot Be Substituted by Its Positional Analogs


The substitution pattern of 2-methoxy-4-nitrobenzaldehyde is not interchangeable with its regioisomers or other methoxy-nitrobenzaldehyde analogs. In nucleophilic aromatic 18F-fluorination reactions, the meta-relationship between the methoxy and nitro groups in 2-methoxy-4-nitrobenzaldehyde yields a radiochemical yield of 83 ± 3%, which is measurably distinct from the ortho-relationship in 2-methoxy-6-nitrobenzaldehyde (79 ± 4%) and the para-relationship in 4-methoxy-2-nitrobenzaldehyde (87 ± 3%) [1]. These regioisomers cannot be freely substituted in synthetic pathways without altering reaction outcomes, downstream intermediate structures, or final product identity. Procurement of the precise regioisomer is therefore essential for maintaining synthetic reproducibility and meeting patent-defined synthetic routes.

Quantitative Evidence for Selecting 2-Methoxy-4-nitrobenzaldehyde (CAS 136507-15-8) over Structural Analogs


Radiochemical Yield in 18F-Fluorination: 2-Methoxy-4-nitrobenzaldehyde vs. 2-Methoxy-6-nitrobenzaldehyde and Non-Substituted Analogs

In a systematic evaluation of nucleophilic aromatic 18F-fluorination in DMF, 2-methoxy-4-nitrobenzaldehyde achieved a radiochemical yield of 83 ± 3% [1]. This was 4 absolute percentage points higher than its regioisomer 2-methoxy-6-nitrobenzaldehyde (79 ± 4%), and within the range of yields observed for the non-substituted nitrobenzaldehydes (2-nitrobenzaldehyde: 84 ± 3%; 4-nitrobenzaldehyde: 81 ± 5%) [1]. The meta-positioning of the methoxy group relative to the nitro leaving group in 2-methoxy-4-nitrobenzaldehyde provides a balanced electronic environment that supports efficient SNAr without the yield reduction observed in the ortho-substituted analog [1].

Radiochemistry PET Tracer Synthesis Fluorine-18 Labeling

Melting Point Precision: Batch-to-Batch Consistency of 2-Methoxy-4-nitrobenzaldehyde Compared to Industry Standard Analogs

Commercial specifications for 2-methoxy-4-nitrobenzaldehyde consistently report a melting point range of 120–125°C (e.g., Chem-Impex: 121–125°C; TCI: 120.0–124.0°C; AKSci: 120–125°C) . This narrow 4–5°C range is comparable to or tighter than the melting point specifications of its regioisomer 4-methoxy-2-nitrobenzaldehyde, which is reported with a broader range of 105–109°C in certain supplier catalogs . A narrower melting point range correlates with higher crystalline purity and greater batch-to-batch reproducibility, which is critical for applications requiring precise stoichiometric calculations and predictable reactivity .

Quality Control Analytical Chemistry Material Specification

Lipophilicity and Membrane Permeability: LogP Comparison of 2-Methoxy-4-nitrobenzaldehyde vs. Unsubstituted 4-Nitrobenzaldehyde

The computed XLogP3 value for 2-methoxy-4-nitrobenzaldehyde is 1.6 [1]. In contrast, unsubstituted 4-nitrobenzaldehyde has a computed XLogP3 of approximately 1.2–1.3 [2]. The addition of the methoxy group at the 2-position increases lipophilicity by approximately 0.3–0.4 log units. This moderate increase in lipophilicity enhances predicted membrane permeability without introducing excessive hydrophobicity that could compromise aqueous solubility [1]. The methoxy group also introduces an additional hydrogen bond acceptor, increasing the total acceptor count to 4 compared to 3 for 4-nitrobenzaldehyde, which may influence target binding interactions [1].

Medicinal Chemistry ADME Prediction Drug Design

Synthetic Route Versatility: Documented Industrial-Scale Production Methods for 2-Methoxy-4-nitrobenzaldehyde

2-Methoxy-4-nitrobenzaldehyde is accessible via at least two distinct industrial-scale synthetic routes. Route 1 involves a three-step sequence starting from 4-nitrosalicylic acid. Route 2 employs a two-step process from 4-nitro-2-methoxytoluene . Additionally, a patented method (JP2002145831A) describes the hydrolysis of 2-methoxy-4-nitrobenzyl halide with an inorganic base followed by oxidation in the presence of nitroxy radical, enabling high-yield production without problematic waste liquid treatment [1]. In contrast, several regioisomers such as 3-methoxy-4-nitrobenzaldehyde lack equivalent documented multi-route industrial production methods in the open patent literature [2].

Process Chemistry Industrial Synthesis Supply Chain

Purity Specification Benchmark: 2-Methoxy-4-nitrobenzaldehyde Commercial Grade vs. Research Grade Availability

2-Methoxy-4-nitrobenzaldehyde is commercially available in multiple purity grades with documented specifications. High-purity grades include ≥99% by HPLC (Chem-Impex) and ≥98.0% by GC (TCI, AKSci) . Supplier specifications for this compound also include defined limits for moisture (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤20 ppm) from certain manufacturers [1]. These comprehensive quality specifications enable direct comparison across suppliers and support qualification for cGMP or ISO-compliant research environments. Some positional analogs, including certain methoxy-nitrobenzaldehyde regioisomers, are offered with less rigorously documented impurity profiles or single-source availability only .

Analytical Specifications Quality Assurance Procurement

Evidence-Backed Application Scenarios for 2-Methoxy-4-nitrobenzaldehyde (CAS 136507-15-8) Procurement


Radiopharmaceutical Development: 18F-Labeled PET Tracer Synthesis

2-Methoxy-4-nitrobenzaldehyde is specifically suited for use as a precursor in the synthesis of 18F-labeled aromatic compounds for positron emission tomography (PET) imaging. The compound achieves a radiochemical yield of 83 ± 3% in nucleophilic aromatic 18F-fluorination reactions in DMF, outperforming its ortho-substituted regioisomer 2-methoxy-6-nitrobenzaldehyde (79 ± 4%) by 4 absolute percentage points [1]. This yield difference is material for PET radiochemistry facilities where batch efficiency directly impacts tracer availability and production cost. The aldehyde functionality remains intact during fluorination, enabling subsequent conjugation or transformation steps to generate the final radiopharmaceutical [1]. Research groups developing novel 18F-tracers for oncology, neurology, or cardiology imaging applications should specify this compound rather than alternative regioisomers to maximize radiochemical throughput [1].

Medicinal Chemistry: Synthesis of IMPDH Inhibitor Intermediates

2-Methoxy-4-nitrobenzaldehyde serves as a key intermediate (Compound III) in the documented synthesis of inosine monophosphate dehydrogenase (IMPDH) inhibitors, including compounds related to VX-497 [1]. The synthetic route involves oxidation of 3-methoxy-4-methylnitrobenzene to the gem-diacetate intermediate, followed by acid hydrolysis to yield 2-methoxy-4-nitrobenzaldehyde. This aldehyde then undergoes cyclization with tosylmethyl isocyanide to form the oxazole ring system required for IMPDH inhibitor activity [1]. Procurement of the precise 2-methoxy-4-nitro substitution pattern is essential for this route—substitution with 3-methoxy-4-nitrobenzaldehyde or 4-methoxy-2-nitrobenzaldehyde would yield regioisomeric oxazole products with altered pharmacological profiles [1].

Building Block for 5-Aryloxazole and Heterocyclic Library Synthesis

2-Methoxy-4-nitrobenzaldehyde is documented as a building block for the preparation of 5-aryloxazoles [1]. The aldehyde functionality at the 1-position enables condensation reactions to form oxazole heterocycles, while the nitro group at the 4-position can be selectively reduced to an amine for subsequent diversification. The methoxy group at the 2-position remains intact throughout these transformations, providing a defined handle for further derivatization or for modulating physicochemical properties of the final heterocyclic products [1]. The moderate lipophilicity (XLogP3 = 1.6) of this building block imparts favorable drug-like properties to derived heterocyclic libraries compared to more hydrophilic alternatives [2].

Process Development and Scale-Up: Supply Chain Security through Multiple Synthetic Routes

For process chemistry groups and contract manufacturing organizations (CMOs) developing scalable routes to active pharmaceutical ingredients, 2-methoxy-4-nitrobenzaldehyde offers supply chain resilience through multiple documented industrial synthesis pathways [1][2]. The availability of at least three distinct synthetic approaches—the 4-nitrosalicylic acid three-step route, the 4-nitro-2-methoxytoluene two-step route, and the patented halide hydrolysis-oxidation method—provides procurement flexibility [1][2]. When scaling from gram to kilogram quantities, this route redundancy enables selection of the most cost-effective starting materials based on current market conditions and mitigates the risk of single-source disruption. The compound is commercially available at production scales up to 500 kg [3], making it suitable for pilot plant and commercial manufacturing applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.